Protodeboronation Stability: Lithium Triisopropyl Borate Salt vs. Free Boronic Acid
Lithium triisopropyl borate salts including CAS 1256364-35-8 are significantly more resistant to protodeboronation than the corresponding free heteroarylboronic acids, which are known to decompose rapidly under standard coupling conditions [1]. The borate salts can be conveniently stored on the benchtop at room temperature without special precautions against moisture or air [1][2].
| Evidence Dimension | Stability toward protodeboronation |
|---|---|
| Target Compound Data | Stable on benchtop at room temperature; no reported decomposition upon ambient storage [1] |
| Comparator Or Baseline | Corresponding 2‑heteroarylboronic acids are highly prone to rapid protodeboronation and cannot be stored long‑term at ambient conditions [1] |
| Quantified Difference | Qualitatively described as "much more stable"; quantitative half‑life data not reported in the primary literature [1] |
| Conditions | Benchtop storage at room temperature under ambient atmosphere [1] |
Why This Matters
Improved benchtop stability reduces procurement risk of material degradation prior to use, enabling reliable stockpiling and consistent coupling performance.
- [1] Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki–Miyaura coupling reactions using lithium triisopropyl borates. Organic Letters, 14(17), 4606–4609. https://doi.org/10.1021/ol302063g View Source
- [2] Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki–Miyaura coupling reactions using lithium triisopropyl borates. (Abstract on OmicsDI) View Source
